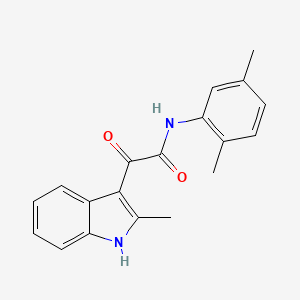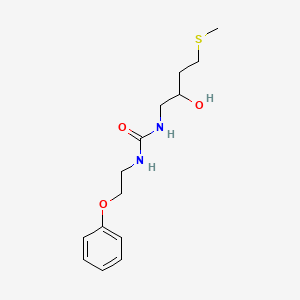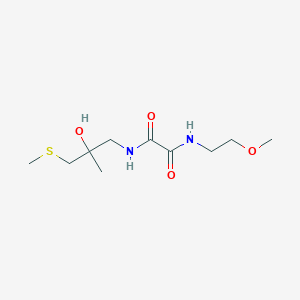![molecular formula C16H18ClF2N5OS B2890611 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1215597-41-3](/img/structure/B2890611.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H18ClF2N5OS and its molecular weight is 401.86. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a structure similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride, have been explored for their cytotoxic properties. These compounds exhibit potent cytotoxicity against various cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some of these compounds demonstrated IC(50) values less than 10 nM, indicating significant potency (Deady et al., 2003).
Antibacterial Activity
Research has also been conducted on similar compounds for their antibacterial properties. For example, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited MIC values as low as 1.57 µg/mL and were effective at non-cytotoxic concentrations (Palkar et al., 2017).
Anticancer Activity
Further investigations into related pyrazole derivatives have revealed their potential in anticancer applications. Some new Pyrazolo[3,4-d]pyrimidin-4-one derivatives showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. These compounds were tested for their ability to inhibit tumor growth, with some showing IC50 values as low as 11 µM (Abdellatif et al., 2014).
Synthesis and Mechanistic Studies
The reaction mechanisms and synthesis of related compounds have been a subject of study as well. For instance, the synthesis and study of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates revealed interesting reaction pathways involving ANRORC rearrangement and N-formylation (Ledenyova et al., 2018).
Molecular Modeling and Drug Design
Compounds with structures similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride have been used in molecular modeling and drug design. These studies involve the synthesis of novel compounds and their evaluation as anti-tumor agents, providing insights into the relationship between molecular structure and biological activity (Nassar et al., 2015).
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5OS.ClH/c1-21(2)6-7-23(15(24)12-4-5-22(3)20-12)16-19-14-11(18)8-10(17)9-13(14)25-16;/h4-5,8-9H,6-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRSRGHCWWSGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2890528.png)




![N-(2-ethoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2890537.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)
![2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890543.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2890544.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2890546.png)



